Glycyl-L-serylglycylglycylglycine
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Overview
Description
Glycyl-L-serylglycylglycylglycine is a peptide compound composed of five amino acids: glycine and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-serylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can produce large quantities of peptides with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-serylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water or enzymes.
Oxidation: Oxidizing agents can modify the amino acid side chains, particularly serine.
Reduction: Reducing agents can reverse oxidation effects or modify disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Modified amino acids with altered side chains.
Reduction: Restored or modified peptide bonds.
Scientific Research Applications
Glycyl-L-serylglycylglycylglycine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme substrates.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the production of peptide-based materials and as a stabilizer in formulations.
Mechanism of Action
The mechanism of action of Glycyl-L-serylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine molecules.
Glycyl-L-serine: A dipeptide composed of glycine and serine.
Glycyl-L-alanine: A dipeptide composed of glycine and alanine.
Uniqueness
Glycyl-L-serylglycylglycylglycine is unique due to its specific sequence and length, which confer distinct biochemical properties and potential applications. Its combination of glycine and serine residues allows for unique interactions and stability compared to simpler peptides.
Properties
CAS No. |
251343-65-4 |
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Molecular Formula |
C11H19N5O7 |
Molecular Weight |
333.30 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N5O7/c12-1-7(18)16-6(5-17)11(23)15-3-9(20)13-2-8(19)14-4-10(21)22/h6,17H,1-5,12H2,(H,13,20)(H,14,19)(H,15,23)(H,16,18)(H,21,22)/t6-/m0/s1 |
InChI Key |
DXJWOQRBGSWVSN-LURJTMIESA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
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